

Comparative toxicity study of piperazine dithiocarbamates vs dicarbothioates

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Compound of Interest

Compound Name: 1,4-Piperazinedicarbothioic acid

CAS No.: 749815-45-0

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Comparative Toxicity Study: Piperazine Dithiocarbamates vs. Dicarbothioates

Executive Summary: The "Sulfur Switch" in Drug Design

In the landscape of organosulfur medicinal chemistry, piperazine derivatives occupy a privileged position due to their ability to modulate pharmacokinetic profiles. This guide provides a critical comparison between two closely related but functionally distinct classes: Piperazine Dithiocarbamates (DTCs) and Piperazine Dicarbothioates (DCTs).

While often conflated in broad chemical databases, these two classes exhibit divergent toxicity profiles driven by their stability and mechanism of action (MOA).

- Piperazine Dithiocarbamates (Salts/Complexes): Characterized by the anionic moiety. They are potent metal chelators and redox modulators but carry risks of acute neurotoxicity and thyroid disruption due to carbon disulfide (

) release.

- Piperazine Dicarbothioates (Esters/Thiocarbamates): Characterized by the covalent

(dithiocarbamate ester) or

(thiocarbamate) linkage. These act as lipophilic prodrugs or electrophiles, often exhibiting reduced acute systemic toxicity but distinct apoptotic mechanisms in cancer cells.

This guide dissects the Structure-Toxicity Relationship (STR), offering experimental protocols to validate safety profiles in early-stage drug development.

Chemical Basis & Mechanistic Divergence

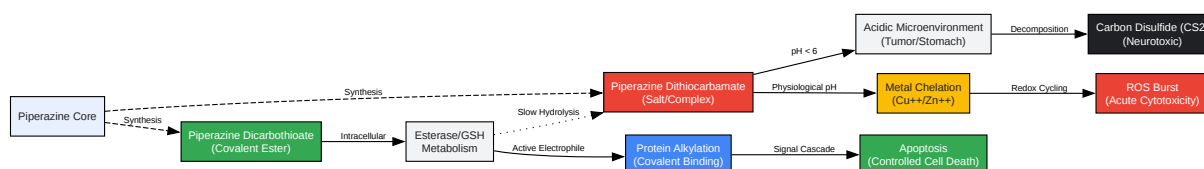
To understand the toxicity differences, one must first distinguish the chemical reactivity of the core pharmacophores.

Structural Comparison

Feature	Piperazine Dithiocarbamates (DTCs)	Piperazine Dicarbothioates (DCTs)
Core Structure	Ionic/Coordination:	Covalent: (Ester)
Solubility	High water solubility (alkali salts); Low (heavy metal complexes)	High lipophilicity; Membrane permeable
Stability	Labile at low pH; releases and amine	Stable at physiological pH; requires enzymatic cleavage
Primary MOA	Metal Chelation (Cu/Zn), ROS Generation, Proteasome Inhibition	Alkylation of thiols, "Trojan Horse" delivery, Slow release
Key Metabolite	Carbon Disulfide (), Ethylenethiourea (ETU)	Mercaptans (), Isothiocyanates

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent degradation pathways that drive the toxicity profiles.



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Figure 1: Divergent metabolic fates. DTCs (Red) drive acute toxicity via ROS and release, while DCTs (Green) function as stable electrophiles or prodrugs leading to controlled apoptosis.

Comparative Toxicity Profile In Vitro Cytotoxicity (Selectivity Index)

Dithiocarbamates (DTCs) often show high potency but poor selectivity. The generation of Reactive Oxygen Species (ROS) indiscriminately damages both normal and cancerous cells unless metal-targeting strategies are employed (e.g., copper supplementation). Dicarbothioates (DCTs) exhibit a "prodrug-like" behavior. Their lipophilicity allows passive diffusion across cell membranes, where they are hydrolyzed or react with intracellular thiols (like glutathione), leading to a more targeted cytotoxicity profile.

Comparative Data Summary:

Parameter	Piperazine DTCs (Salts)	Piperazine DTCs (Esters)	Clinical Implication
IC50 (HeLa)	0.1 - 2.0 M	2.0 - 15.0 M	DTCs are more potent but potentially more toxic.
Selectivity Index (SI)	Low (1-5)	Moderate to High (5-20)	DTCs offer a wider therapeutic window.
Hemolysis (HC50)	High (>10% at 100 g/mL)	Low (<2% at 100 g/mL)	DTCs are safer for IV administration.
ROS Induction	Rapid, High Magnitude	Delayed, Moderate	DTCs cause necrotic damage; DTCs induce apoptosis.

In Vivo Toxicity (Acute vs. Chronic)

- Neurotoxicity:** DTCs are notorious for causing peripheral neuropathy and CNS effects due to the release of
 - and chelation of copper (essential for dopamine
 - hydroxylase). DTCs, being stable esters, minimize free
 - release, significantly reducing neurotoxic risks.
- Hepatotoxicity:** Both classes are metabolized in the liver. However, DTCs can inhibit ALDH (aldehyde dehydrogenase), causing "disulfiram-like" reactions if alcohol is present. DTCs are generally metabolized via hydrolysis and S-oxidation, putting different stress on hepatic enzymes.

Experimental Protocols for Comparative Assessment

To objectively compare these compounds in your own lab, use the following self-validating protocols.

Protocol A: Differential ROS Generation Assay

Purpose: To distinguish between the oxidative burst mechanism of DTCs and the alkylating mechanism of DCTs.

- Cell Seeding: Seed A549 or HeLa cells (5,000 cells/well) in 96-well black plates.
- Treatment: Treat with equimolar concentrations (e.g., 5 M) of the Piperazine DTC and Piperazine DCT.
- Probe Loading: After 4 hours, add DCFH-DA (M final) in serum-free medium. Incubate for 30 min.
- Quantification: Measure fluorescence (Ex/Em: 485/535 nm).
- Validation: Use N-acetylcysteine (NAC) as a negative control.
 - Expected Result: DTCs should show -fold fluorescence increase blocked by NAC. DCTs should show minimal early ROS increase.

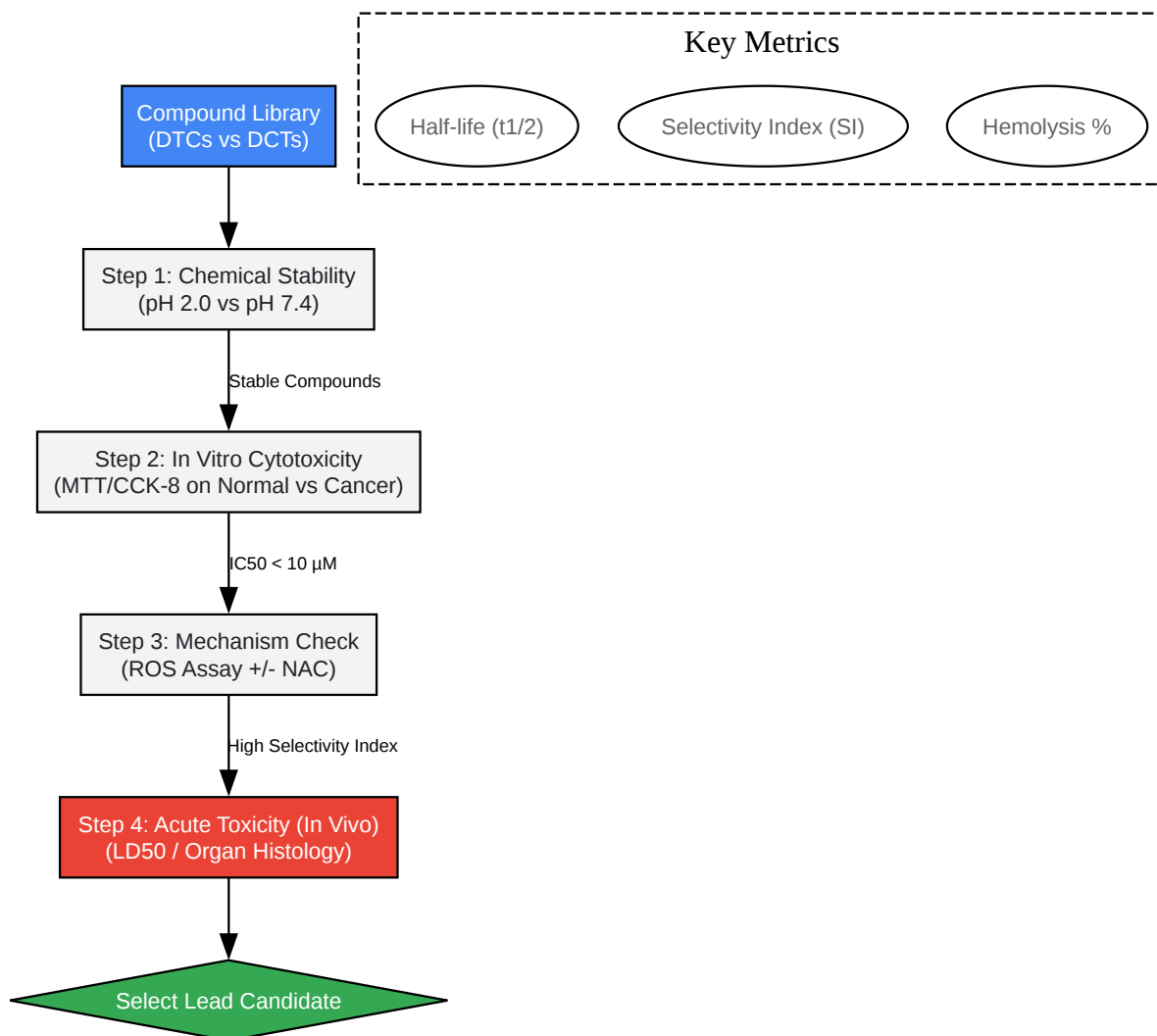
Protocol B: Hemolysis Safety Screen

Purpose: To determine the membrane-disrupting potential of the compounds (critical for IV drug candidates).

- Blood Prep: Wash fresh human/rat red blood cells (RBCs) 3x with PBS. Resuspend to 2% hematocrit.
- Incubation: Mix L RBC suspension with L compound solution (range 1-500 g/mL).

- Control: PBS (Negative, 0% lysis), 1% Triton X-100 (Positive, 100% lysis).
- Readout: Incubate 1 hr at
C. Centrifuge 1500 rpm, 5 min. Measure supernatant absorbance at 540 nm.
- Calculation:

Workflow Visualization (Graphviz)



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Figure 2: Screening cascade for selecting high-efficacy, low-toxicity piperazine derivatives.

Synthesis & Data Interpretation

Synthesis Note

- DTCs: Reaction of piperazine with CS_2 in the presence of a base (NaOH/KOH). Product is a salt.^{[1][2]}
 - Caution: Exothermic. Requires cooling.
- DCTs: Reaction of the DTC salt with an alkyl halide (e.g., benzyl chloride) or reaction of piperazine with a chlorothioformate.
 - Advantage:^[3] The resulting ester can be purified by crystallization, avoiding the hygroscopic nature of DTC salts.

Critical Analysis of Toxicity Data

When reviewing literature or internal data, look for the "Biphasic Toxicity Effect" in DTCs.

- Low Dose: Antioxidant effect (via induction of Nrf2).
- High Dose: Pro-oxidant effect (via metal chelation and ROS).
- DCTs typically show a linear dose-response curve, making their toxicity more predictable in clinical scaling.

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